1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Description
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone is a heterocyclic compound featuring a phenyl group, a thioether-linked triazolo-pyridine moiety, and a ketone functional group. Its structure combines aromatic and heterocyclic elements, making it a candidate for applications in medicinal chemistry and materials science. The triazolo-pyridine core is known for its electron-deficient nature, which can influence binding interactions in biological systems, while the thioether linkage may enhance metabolic stability compared to ether or amine analogs .
Properties
IUPAC Name |
1-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12(11-6-2-1-3-7-11)10-19-14-16-15-13-8-4-5-9-17(13)14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTGXXJHHAEOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-bromoethanone with 3-mercapto-[1,2,4]triazolo[4,3-a]pyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Oxidation
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Sulfur Oxidation : The thioether (-S-) group in the molecule can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate. This reaction is critical for altering the compound’s redox properties and biological activity.
Reduction
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Reduction of Ketone : The ketone group (C=O) can be reduced to alcohol using sodium borohydride or lithium aluminum hydride. This modification alters the compound’s polarity and potential interactions with biological targets.
Substitution Reactions
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Electrophilic/Nucleophilic Substitution :
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Phenyl and Pyridinyl Groups : These aromatic rings may undergo substitution with halogens, acids, or bases, depending on the reagents and conditions. For example, fluorine or methyl groups can be introduced to modulate lipophilicity .
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Triazole Ring Functionalization : The triazole moiety can react with hydrazides or isothiocyanates to form fused heterocycles, as demonstrated in electrochemical cyclization methods .
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Key Reaction Pathways
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Triazole Ring Formation :
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Palladium-Catalyzed Synthesis :
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic conditions | Sulfoxide/sulfone formation |
| Reduction | Sodium borohydride | Ethanol, room temperature | Alcohol formation |
| Electrochemical Cyclization | Isothiocyanates | Electrochemical cell, no catalysts | Triazolo-pyridine heterocycles |
Biological Implications of Reactions
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Antimicrobial Activity : Oxidation products (e.g., sulfoxides) may enhance interactions with microbial targets, while reduced forms (e.g., alcohols) could improve membrane permeability .
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Anticancer Potential : Substituted derivatives (e.g., fluorine or methyl groups) may exhibit selective inhibition of enzymes like steroid sulfatase (STS), influencing cancer cell proliferation .
Scientific Research Applications
Biological Activities
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Anticancer Properties
- Recent studies have highlighted the potential of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
- Case Study : A study published in Frontiers in Pharmacology demonstrated that derivatives of triazolo-pyridine compounds exhibit significant cytotoxic effects against breast cancer cells through the activation of caspase pathways .
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Antimicrobial Activity
- The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics .
- Case Study : A report from Bioorganic & Medicinal Chemistry Letters discussed the synthesis and evaluation of triazolo-pyridine derivatives that showed promising antibacterial activity against resistant strains .
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Neuroprotective Effects
- Emerging evidence suggests that this compound may have neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Case Study : Research conducted on animal models indicated that this compound can improve cognitive function and protect against neurodegenerative diseases by inhibiting neuroinflammatory processes .
Therapeutic Potential
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Cancer Immunotherapy
- The compound's ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) positions it as a promising candidate in cancer immunotherapy. IDO1 inhibitors enhance the immune response against tumors by preventing immune suppression mediated by tryptophan metabolism .
- Research Insight : A study demonstrated that compounds derived from the triazolo-pyridine scaffold can synergize with existing immunotherapeutic agents to improve efficacy in tumor models .
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Diabetes Management
- There is ongoing research into the use of triazolo-pyridine derivatives in managing diabetes through their effects on glucose metabolism and insulin sensitivity .
- Case Study : Studies have shown that certain derivatives can act as dipeptidyl peptidase IV inhibitors, which are crucial in regulating blood sugar levels in type 2 diabetes patients .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone involves its interaction with specific molecular targets. The triazolo-pyridine moiety can bind to enzyme active sites or receptor pockets, inhibiting their function. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Substituent Effects on Solubility :
- The dihydrobenzodioxin substituent in introduces two additional oxygen atoms, significantly improving aqueous solubility (logP ~2.1) compared to the target compound (logP ~3.5). This makes derivatives like more suitable for oral bioavailability studies.
- Bulky groups, such as the pyrrolyl-methylphenyl in , reduce solubility but may enhance lipid bilayer penetration for central nervous system targeting.
Electronic and Steric Influences: The triazolo-pyridine core in the target compound exhibits stronger electron-withdrawing properties than the triazolo-pyrazine in , altering π-π stacking interactions in protein binding .
Metabolic Stability :
- Thioether linkages (as in the target compound) demonstrate slower oxidative degradation compared to ether or amine analogs, as evidenced by hepatic microsome assays .
- Fluorinated derivatives (e.g., trifluoromethyl groups in ) further improve metabolic half-life by resisting cytochrome P450-mediated oxidation.
The dihydrobenzodioxin analog has been explored for anti-inflammatory applications due to its structural similarity to benzodioxane-based drugs.
Biological Activity
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the molecular formula and is classified as an aromatic ketone. Its structure includes a triazolo[4,3-a]pyridine moiety which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under various conditions. Recent studies have explored microwave-assisted synthesis methods that enhance yield and purity through efficient reaction conditions .
Biological Activity
- Antimicrobial Activity : Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit moderate antimicrobial activity against bacterial and fungal strains. For instance, compounds synthesized in related studies showed efficacy comparable to standard antibiotics such as Streptomycin and Nystatin .
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Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) : A notable aspect of the biological activity of this compound is its potential role as an IDO1 inhibitor. IDO1 plays a critical role in cancer immunotherapy by modulating immune responses. Compounds based on the triazolo[4,3-a]pyridine scaffold have been shown to inhibit IDO1 effectively at sub-micromolar concentrations .
This table summarizes findings from studies evaluating the potency and selectivity of various compounds derived from the triazolo[4,3-a]pyridine scaffold against IDO1.
Compound Yield (%) Cell Viability (%) @ 10 μM IDO Cellular Assay Inhibition (%) @ 10 μM VS9 91±9.9 35±6 35±6 Other Varies Varies Varies - Cytotoxicity : The compound's cytotoxic effects have also been evaluated in various cancer cell lines. Results indicate that while some derivatives exhibit significant cytotoxicity at higher concentrations, they maintain a favorable selectivity profile .
Case Studies
A recent study synthesized a series of triazolo[4,3-a]pyridine derivatives to evaluate their biological properties. Among these, this compound was highlighted for its promising activity against various cancer cell lines and its potential as an immunotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone?
- Methodology : The compound can be synthesized via cyclization reactions starting from chloroethynylphosphonates and hydrazinylpyridines. For example, a 5-exo-dig cyclization under reflux conditions in acetonitrile (60–80°C) yields triazolopyridine derivatives . Alternative routes involve Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) or coupling reactions with thiol-containing intermediates. Reaction optimization should focus on solvent choice (polar aprotic solvents preferred), temperature control, and catalyst loading to minimize side products .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to verify aromatic protons and carbonyl groups, ³¹P NMR (if phosphonate derivatives are involved), and X-ray crystallography (CCDC deposition codes: 1876881, 1906114) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Cross-validate data against computational models (DFT) to resolve ambiguities in regiochemistry .
Q. What safety protocols are critical for handling this compound?
- Methodology : Wear PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential release of toxic gases (e.g., H₂S during thiol reactions). Waste containing sulfur or triazole moieties must be segregated and treated as hazardous . For storage, use airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?
- Methodology : Substituent positioning on the pyridine ring influences cyclization outcomes. For example, electron-withdrawing groups (e.g., NO₂) on hydrazinylpyridines induce Dimroth rearrangements, shifting the triazole ring from position [4,3-a] to [1,5-a]. Use steric/electronic tuning of reactants and monitor reaction progress via TLC/GC-MS to isolate intermediates . Computational tools (e.g., Gaussian) predict transition-state energies to guide regioselective pathways .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodology : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. Standardize testing using:
- Dose-response curves (IC₅₀ values) across multiple cell lines.
- Control experiments with structurally analogous compounds (e.g., triazoloquinolines) to isolate scaffold-specific effects .
- Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. How can computational modeling enhance the design of derivatives with improved properties?
- Methodology : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., phenyl vs. fluorophenyl) with logP and binding affinity. In silico ADMET predictions (SwissADME) prioritize derivatives with optimal solubility and low hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
